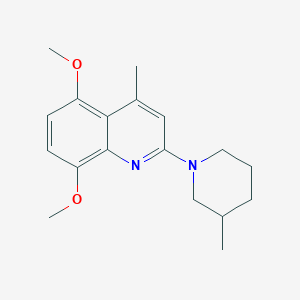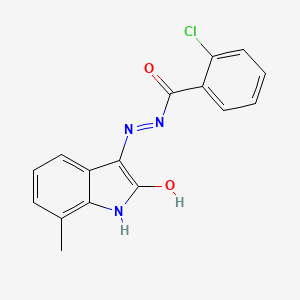
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays an important role in synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Wirkmechanismus
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to modulate various biochemical and physiological processes that are mediated by the NMDA receptor. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate synaptic plasticity, learning, and memory by blocking the activation of the NMDA receptor. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can also modulate pain perception, addiction, and neurodegenerative diseases by blocking the activation of the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages for lab experiments. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline also has some limitations. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not a perfect antagonist of the NMDA receptor, and it can also bind to other receptors and ion channels. Therefore, it is important to use 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in conjunction with other tools and techniques to ensure the specificity of the results.
Zukünftige Richtungen
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in scientific research. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used to investigate the role of the NMDA receptor in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in combination with other tools and techniques, such as optogenetics and calcium imaging, to investigate the dynamics of NMDA receptor signaling in real time. Third, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in drug discovery efforts to develop new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multistep process starting from 2,5-dimethoxyaniline. The key step in the synthesis is the formation of the quinoline ring through a Pictet-Spengler reaction. The final product can be obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-20(11-12)16-10-13(2)17-14(21-3)7-8-15(22-4)18(17)19-16/h7-8,10,12H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMKDLVNFKIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)